

# Validation of IK-175 On-Target Effects in Patient Samples: A Comparative Guide

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## Compound of Interest

Compound Name: *Antitumor agent-175*

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This guide provides a comparative overview of the on-target effects of IK-175, a selective oral inhibitor of the Aryl Hydrocarbon Receptor (AHR), in patient samples from clinical trials. As a key regulator of immune suppression in the tumor microenvironment, AHR is a promising therapeutic target in oncology. This document summarizes available data on IK-175 and compares it with another clinical-stage AHR inhibitor, BAY 2416964, to offer a comprehensive resource for evaluating these novel immunotherapies.

## Executive Summary

IK-175 has demonstrated on-target engagement in patient samples from the NCT04200963 clinical trial, as evidenced by the modulation of AHR-regulated genes in tumor biopsies.<sup>[1]</sup> While detailed quantitative data from these studies are not yet publicly available in a structured format, the findings support the proposed mechanism of action for IK-175. This guide presents the available qualitative data, outlines the likely experimental methodologies, and provides visual representations of the AHR signaling pathway and experimental workflows to aid in the understanding of IK-175's on-target validation. A comparison with BAY 2416964, another AHR inhibitor in clinical development, is included to provide context within the current therapeutic landscape.

## Comparison of On-Target Effects in Patient Samples

The following table summarizes the available information on the on-target effects of IK-175 and a comparator, BAY 2416964, in patient samples from their respective Phase 1 clinical trials. It is important to note that specific quantitative data from these studies, such as fold-changes in gene expression or cytokine levels with statistical analysis, have not been publicly released in a detailed tabular format. The information presented is based on qualitative statements from conference abstracts and presentations.

Parameter	IK-175	BAY 2416964
Clinical Trial	NCT04200963	NCT04069026
Patient Population	Advanced solid tumors, including urothelial carcinoma	Advanced solid tumors
Sample Type	Tumor biopsies	Peripheral Blood Mononuclear Cells (PBMCs)
Key On-Target Effect Reported	Dose-dependent modulation of AHR-regulated genes. <a href="#">[1]</a>	Inhibition of kynurenic acid- induced AHR downstream gene expression (e.g., CYP1A1, CYP1B1). <a href="#">[2]</a>
Quantitative Data	Not publicly available in a structured format.	Not publicly available in a structured format.

## Experimental Protocols

While detailed protocols for the analysis of patient samples from the clinical trials have not been published, the following are likely methodologies for the key experiments cited.

## Gene Expression Analysis of AHR-Regulated Genes in Tumor Biopsies (IK-175)

- Objective: To quantify the change in expression of AHR target genes in tumor tissue following treatment with IK-175.
- Procedure:

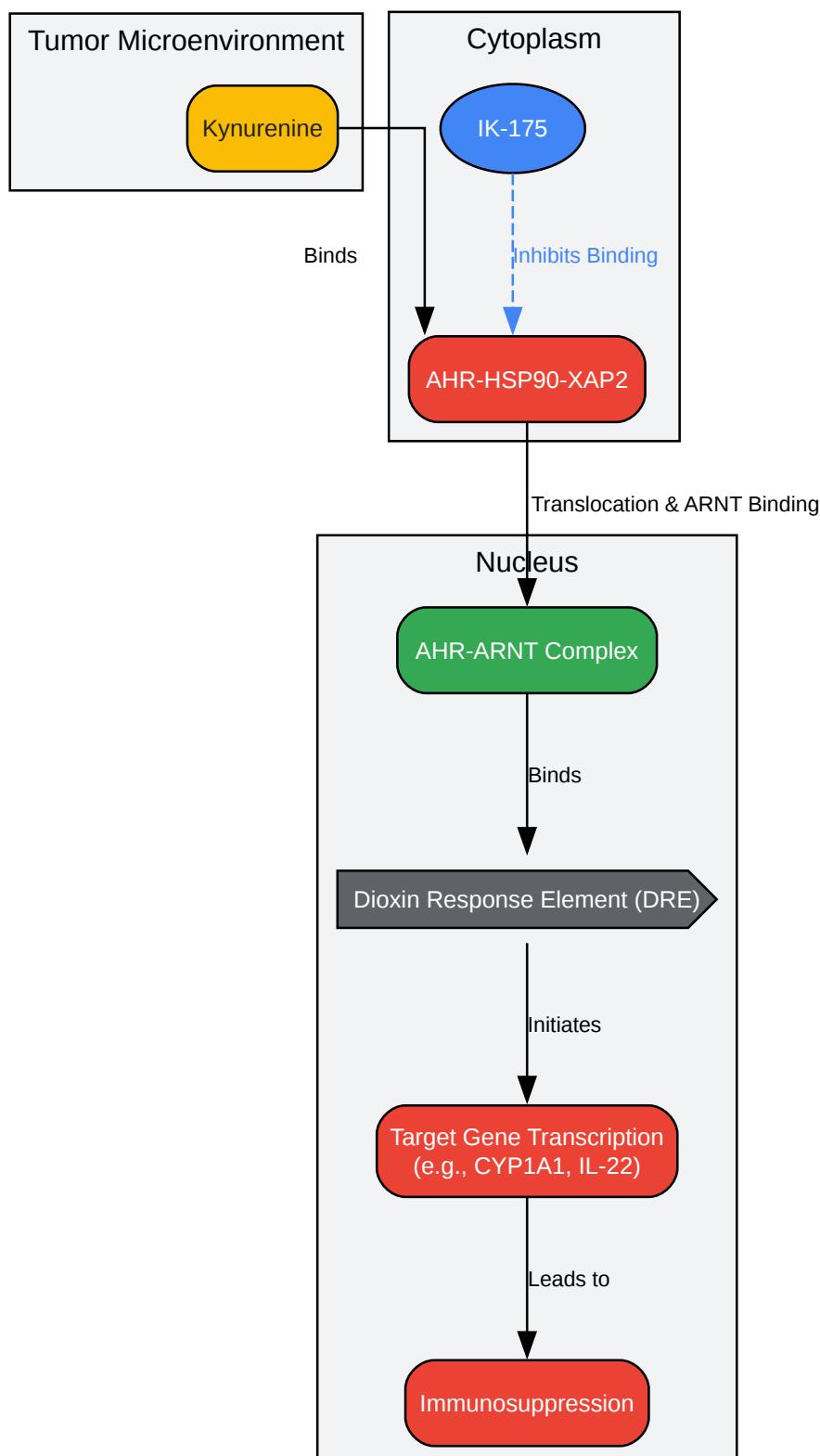
- Biopsy Collection: Pre-treatment and on-treatment tumor biopsies are collected from patients.
- RNA Extraction: Total RNA is isolated from the biopsy samples using a suitable kit optimized for small tissue samples.
- Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
- Quantitative Polymerase Chain Reaction (qPCR): qPCR is performed on the cDNA to measure the expression levels of AHR target genes (e.g., CYP1A1, IL-22) and a housekeeping gene for normalization.
- Data Analysis: The relative change in gene expression between pre- and on-treatment samples is calculated using the delta-delta Ct method.

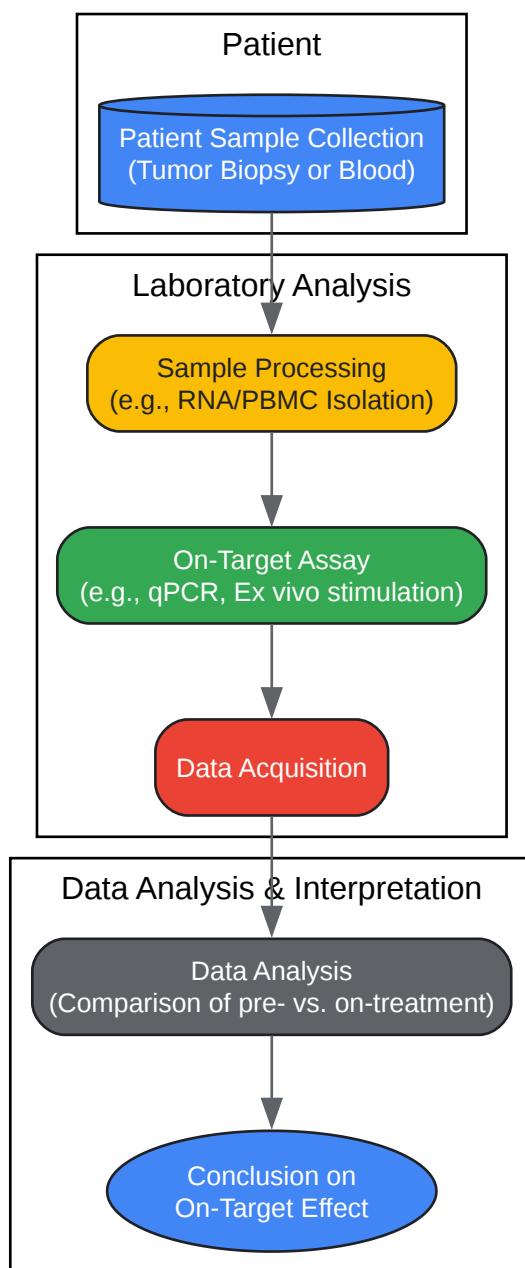
## Ex Vivo AHR Activation Assay in PBMCs (BAY 2416964)

- Objective: To assess the ability of BAY 2416964 in patient plasma to inhibit AHR activation in immune cells.
- Procedure:
  - Blood Collection: Whole blood samples are collected from patients at various time points.
  - PBMC Isolation: PBMCs are isolated from the blood samples using density gradient centrifugation.
  - Ex Vivo Stimulation: The isolated PBMCs are stimulated ex vivo with a known AHR agonist, such as kynurenic acid.
  - RNA Extraction and qPCR: Following stimulation, RNA is extracted from the PBMCs, and qPCR is performed to measure the expression of AHR downstream target genes like CYP1A1 and CYP1B1.[\[2\]](#)
  - Data Analysis: The level of inhibition of AHR target gene induction is determined by comparing the expression levels in stimulated PBMCs in the presence and absence of patient plasma containing BAY 2416964.

## Visualizations

### Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and Inhibition





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## References

- 1. IK-175, an oral aryl hydrocarbon receptor inhibitor, alone and with nivolumab in patients with advanced solid tumors and urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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